2-(4-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one
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Overview
Description
2-(4-CHLOROPHENYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of chlorophenyl, trifluoromethylphenyl, and oxadiazolyl groups, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride to form the corresponding hydrazone. The hydrazone undergoes cyclization with cyanogen bromide to yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-CHLOROPHENYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROPHTHALAZIN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE: Another compound with a trifluoromethyl group, used in organic synthesis.
2-CHLORO-3-((3-(TRIFLUOROMETHYL)PHENYL)AMINO)NAPHTHALENE-1,4-DIONE: A compound with similar structural features, used in materials science.
Uniqueness
2-(4-CHLOROPHENYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its combination of chlorophenyl, trifluoromethylphenyl, and oxadiazolyl groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H12ClF3N4O2 |
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Molecular Weight |
468.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
InChI |
InChI=1S/C23H12ClF3N4O2/c24-15-8-10-16(11-9-15)31-22(32)18-7-2-1-6-17(18)19(29-31)21-28-20(30-33-21)13-4-3-5-14(12-13)23(25,26)27/h1-12H |
InChI Key |
WGDOIRJAJNIICM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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